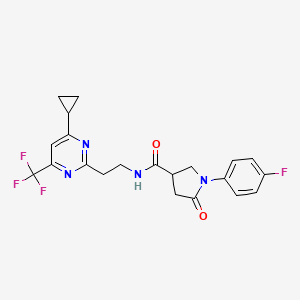

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a pyrimidine core substituted at the 4-position with a cyclopropyl group and at the 6-position with a trifluoromethyl group. The pyrimidine is linked via an ethyl chain to a pyrrolidine-3-carboxamide moiety, which is further substituted with a 4-fluorophenyl group at the 1-position and a 5-oxo group. The trifluoromethyl and cyclopropyl groups enhance metabolic stability and conformational rigidity, respectively, while the 4-fluorophenyl group contributes to lipophilicity and target-binding interactions.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F4N4O2/c22-14-3-5-15(6-4-14)29-11-13(9-19(29)30)20(31)26-8-7-18-27-16(12-1-2-12)10-17(28-18)21(23,24)25/h3-6,10,12-13H,1-2,7-9,11H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFRRLAHBLVPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.37 g/mol. The structure consists of a pyrimidine ring with trifluoromethyl and cyclopropyl substituents, linked to a pyrrolidine moiety that bears an amide functional group.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including compounds similar to the target compound, exhibit notable anticancer properties. For instance, in vitro studies on A549 human lung adenocarcinoma cells revealed that certain 5-oxopyrrolidine derivatives significantly reduced cell viability compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Compound 21 | 15.2 | A549 (lung cancer) | |

| Compound 22 | 10.5 | K562 (leukemia) | |

| Compound 18 | 12.8 | HeLa (cervical) |

These findings suggest that structural modifications can enhance the anticancer activity of pyrrolidine derivatives.

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has also been evaluated against multidrug-resistant pathogens. Notably, compounds bearing the trifluoromethyl pyrimidine moiety demonstrated significant activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen | Reference |

|---|---|---|---|

| Compound A | 8 µg/ml | MRSA | |

| Compound B | 16 µg/ml | VRE | |

| Compound C | 32 µg/ml | MDR E. coli |

These results indicate the potential for developing new antimicrobial agents targeting resistant bacterial strains.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Study on Anticancer Properties : A study assessed various derivatives in an A549 cell model, showing that modifications significantly impacted cytotoxicity profiles, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against clinical isolates of MRSA and Acinetobacter baumannii, demonstrating that certain derivatives possessed potent activity against these pathogens, which are notoriously difficult to treat .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound is compared below with analogs from the provided evidence:

Table 1: Structural Comparison

Key Observations:

Core Heterocycles :

- The target compound’s pyrimidine core differs from the furopyridine in and pyrazine in . Pyrimidines are often associated with kinase inhibition, while furopyridines and pyrazines may exhibit varied bioactivity due to electronic differences .

- The 5-oxo-pyrrolidine in the target compound introduces a rigid, planar moiety absent in analogs with flexible alkyl chains (e.g., cyclopropylmethyl in 1223585-67-8).

Substituent Profiles: Trifluoromethyl/Trifluoroethyl: Both the target compound and the furopyridine analog () include trifluoromethyl/trifluoroethyl groups, which improve metabolic stability and membrane permeability . Cyclopropyl: Present in the target compound and ’s analog, this group reduces steric hindrance and enhances binding pocket compatibility compared to bulkier substituents like benzyloxy (1221878-83-6) .

Hypothesized Pharmacological Profiles

While direct bioactivity data are unavailable, structural trends suggest:

- Target Compound : Pyrimidine-based analogs often target enzymes (e.g., kinases, DHFR) due to hydrogen-bonding capabilities. The 5-oxo-pyrrolidine may mimic peptide backbones, enabling protease inhibition.

- Analog: The furopyridine core and trifluoroethylamino group could favor CNS penetration or GPCR modulation.

- Compounds : Triazole- and benzothiophene-containing analogs (e.g., 1221878-83-6) may exhibit antimicrobial or anticancer activity due to heterocycle diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.